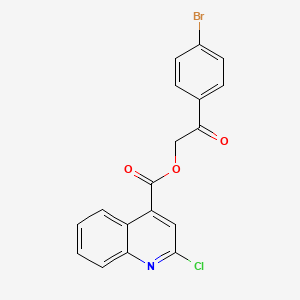

2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate

Description

This compound is a halogenated quinoline derivative featuring a 4-bromophenyl ketone group esterified to a 2-chloroquinoline-4-carboxylate backbone. Its structure combines aromatic and heterocyclic components, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClNO3/c19-12-7-5-11(6-8-12)16(22)10-24-18(23)14-9-17(20)21-15-4-2-1-3-13(14)15/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAOZQCQGSXQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of 2-chloroquinoline-4-carboxylic acid: This can be achieved through the chlorination of quinoline-4-carboxylic acid using reagents such as phosphorus oxychloride (POCl3).

Esterification: The 2-chloroquinoline-4-carboxylic acid is then esterified with 2-(4-bromophenyl)-2-oxoethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally benign protocols to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxoethyl ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The bromophenyl group can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N).

Major Products

Substitution: Formation of quinoline derivatives with various functional groups.

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Industrial Chemistry: It is utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.

Modulating Receptors: Binding to and modulating the activity of cellular receptors.

Comparison with Similar Compounds

Substituent Variations in the Quinoline Core

The quinoline core in related compounds often varies in substituents, influencing electronic and steric properties:

Key Observations :

Hydrogen Bonding and Crystallographic Patterns

Evidence from crystallographic studies reveals common intermolecular interactions:

- Dimeric Motifs: The target compound and analogs (e.g., 2-(4-bromophenyl)-2-oxoethyl 2-aminobenzoate) form zero-dimensional dimers via C–H···O hydrogen bonds, stabilizing crystal lattices .

- 3D Networks : Weak C–H···O interactions further connect dimers into 3D networks, as seen in 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate .

- Comparison : Compounds with bulkier substituents (e.g., heptylphenyl in ) exhibit less efficient packing due to steric clashes, reducing crystallinity.

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 2-chloroquinoline-4-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. Its structure, characterized by a bromophenyl group and a chloroquinoline moiety, suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C18H14BrClNO3

- Molecular Weight : 396.67 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting cancer cell proliferation and survival.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in malignant cells.

- Receptor Modulation : The compound may bind to cellular receptors, modulating their activity and influencing various signaling pathways.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific effects of this compound on cancer cells warrant further investigation.

Antimicrobial Properties

Quinoline derivatives have also been studied for their antimicrobial activities. The compound's structural features suggest potential efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds exhibit minimum inhibitory concentrations (MICs) in the low µg/mL range against common pathogens such as Staphylococcus aureus and Escherichia coli.

Study on Antiviral Activity

A recent study explored the antiviral potential of quinoline derivatives against SARS-CoV-2. The research highlighted the design of small molecule inhibitors that target cysteine proteases essential for viral replication. While the specific effects of this compound were not detailed, it is positioned within a class of compounds showing promise in inhibiting viral activity with low cytotoxicity .

Antibacterial Efficacy

In another study focusing on antimicrobial properties, quinoline derivatives were tested against various bacterial strains. The results indicated that certain modifications to the quinoline structure significantly enhanced antibacterial activity. Compounds with similar structural motifs to this compound demonstrated promising results against resistant strains .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.